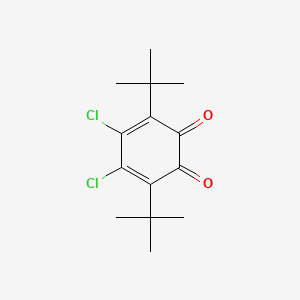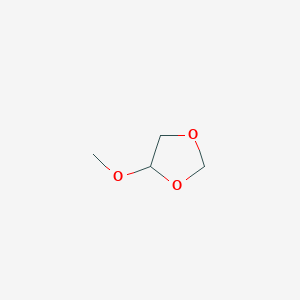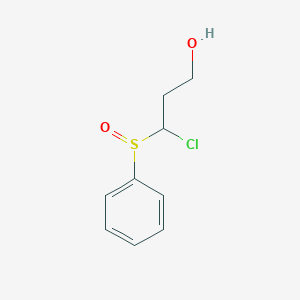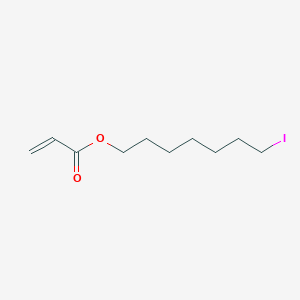![molecular formula C19H13O4- B14321232 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate CAS No. 105578-63-0](/img/structure/B14321232.png)
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring, which consists of two fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate typically involves the esterification of benzoic acid with a naphthalene derivative. One common method is the reaction of benzoic acid with 1-naphthylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate is largely dependent on its interaction with specific molecular targets. The naphthalene ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The ester group can also undergo hydrolysis, releasing benzoic acid and naphthylmethanol, which may have their own biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
1-Naphthylmethanol: A precursor in the synthesis of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate.
Benzoic Acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combined structural features of both naphthalene and benzoate. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
105578-63-0 |
|---|---|
Molekularformel |
C19H13O4- |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
2-(naphthalen-1-ylmethoxycarbonyl)benzoate |
InChI |
InChI=1S/C19H14O4/c20-18(21)16-10-3-4-11-17(16)19(22)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)/p-1 |
InChI-Schlüssel |
MWDNVMFIDAZNRP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2COC(=O)C3=CC=CC=C3C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)


![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)

![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)





